4-Methanesulfonylamino-thiobutyramide
Description
4-Methanesulfonylamino-thiobutyramide is a sulfonamide-thioamide derivative characterized by a methanesulfonylamino group (-SO₂NH₂CH₃) and a thiobutyramide moiety (-CS-NH-C₃H₇). Sulfonamides are known for their enzyme-inhibitory properties (e.g., carbonic anhydrase inhibition), while thioamides exhibit unique hydrogen-bonding capabilities that can influence bioavailability and target binding .
Properties
Molecular Formula |
C5H12N2O2S2 |
|---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
4-(methanesulfonamido)butanethioamide |
InChI |
InChI=1S/C5H12N2O2S2/c1-11(8,9)7-4-2-3-5(6)10/h7H,2-4H2,1H3,(H2,6,10) |
InChI Key |
FPBZGMGAOWBXCV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCCC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound 4-(Dimethylamino)benzohydrazide () serves as a relevant structural analog for comparison due to shared amide-like linkages but divergent substituents:
| Feature | 4-Methanesulfonylamino-thiobutyramide | 4-(Dimethylamino)benzohydrazide |
|---|---|---|
| Core Structure | Thiobutyramide (thioamide) | Benzohydrazide (hydrazide) |
| Key Substituents | Methanesulfonylamino (-SO₂NH₂CH₃) | Dimethylamino (-N(CH₃)₂) |
| Hydrogen-Bonding Profile | Thioamide acts as a moderate H-bond donor/acceptor | Hydrazide provides strong H-bond donor sites |
| Metabolic Stability | Sulfonyl group may enhance resistance to oxidation | Dimethylamino group could increase susceptibility to metabolic degradation |
Pharmacological Implications
Bioactivity: 4-(Dimethylamino)benzohydrazide has demonstrated antimicrobial and anticancer activity in preclinical studies, attributed to its hydrazide linkage and planar aromatic structure . 4-Methanesulfonylamino-thiobutyramide’s sulfonamide group is associated with enzyme inhibition (e.g., tyrosine kinase or carbonic anhydrase), while the thioamide may improve membrane permeability due to reduced polarity .
Crystallographic Behavior: Crystallography studies on 4-(Dimethylamino)benzohydrazide reveal dense hydrogen-bonding networks, stabilizing its lattice structure .
Data Table: Hypothetical Physicochemical Properties
| Property | 4-Methanesulfonylamino-thiobutyramide | 4-(Dimethylamino)benzohydrazide |
|---|---|---|
| Molecular Weight (g/mol) | ~238 | ~179 |
| LogP | 1.2 (predicted) | 0.8 (experimental) |
| Aqueous Solubility | Moderate (sulfonyl enhances polarity) | Low (aromatic hydrophobicity) |
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